molecular formula C8H15NO2 B13224199 4-Amino-3-cyclobutylbutanoic acid

4-Amino-3-cyclobutylbutanoic acid

Cat. No.: B13224199
M. Wt: 157.21 g/mol
InChI Key: VHMURAPTFVBHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-cyclobutylbutanoic acid is a unique organic compound characterized by its cyclobutyl ring and amino acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-cyclobutylbutanoic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve enzymatic methods or chemical synthesis routes. Enzymatic methods offer the advantage of specificity and mild reaction conditions, while chemical synthesis can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-cyclobutylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-Amino-3-cyclobutylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-Amino-3-cyclobutylbutanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in amino acid metabolism and neurotransmitter regulation .

Comparison with Similar Compounds

    4-Amino-3-cyclobutylbutanoic acid: shares structural similarities with other amino acids and cyclobutyl-containing compounds.

    Cyclobutylamine: Another compound with a cyclobutyl ring and an amino group.

    Cyclobutylcarboxylic acid: Contains a cyclobutyl ring and a carboxylic acid group.

Uniqueness: What sets this compound apart is its combination of the cyclobutyl ring and amino acid structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

IUPAC Name

4-amino-3-cyclobutylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-5-7(4-8(10)11)6-2-1-3-6/h6-7H,1-5,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMURAPTFVBHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.